2,5,7-Trimethyl-1-indanone
Overview
Description
2,5,7-Trimethyl-1-indanone is an organic compound belonging to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The presence of three methyl groups at positions 2, 5, and 7 on the indanone structure makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1,3,5-trimethylbenzene with succinic anhydride, followed by cyclization and dehydration to form the indanone structure. The reaction is typically catalyzed by a Lewis acid such as aluminum chloride.
Another method involves the cyclization of 2,5,7-trimethyl-1-phenyl-1,3-butanedione under acidic conditions. This reaction proceeds through an intramolecular aldol condensation, followed by dehydration to yield the desired indanone.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,5,7-Trimethyl-1-indanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-1-indanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the carbonyl group allows for interactions with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: Lacks the methyl groups present in 2,5,7-Trimethyl-1-indanone.
2,3-Dihydro-1H-inden-1-one: Similar structure but lacks the methyl groups.
2,5-Dimethyl-1-indanone: Similar but with fewer methyl groups.
Uniqueness
This compound is unique due to the specific positioning of the three methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct biological activities and applications compared to other indanone derivatives.
Properties
IUPAC Name |
2,5,7-trimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-7-4-8(2)11-10(5-7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACBQDSJEQTNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=CC(=C2C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472093 | |
Record name | 2,5,7-Trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65001-59-4 | |
Record name | 2,5,7-Trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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